(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
説明
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-17(8-5-13-4-3-11-25-13)18-12-16-20-19-14-6-7-15(21-23(14)16)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,18,24)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIDNAXPRJYKW-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C=CC4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)/C=C/C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound features a complex structure comprising a furan moiety, a pyrrolidine ring, and a triazolo-pyridazine scaffold. Its molecular formula is CHNO, with a molecular weight of approximately 313.37 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide . For instance, derivatives containing triazole and pyridazine rings have demonstrated cytotoxic effects against several cancer cell lines:
These studies indicate that modifications to the core structure can enhance anticancer efficacy.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzyme Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases.
- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Neuroprotective Effects
Research has also indicated that similar compounds may possess neuroprotective properties. For example:
- Pyrrolidine Derivatives : These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial Activity
Some derivatives have exhibited antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antimicrobial efficacy.
Study 1: Anticancer Activity Evaluation
In a recent study, researchers synthesized several derivatives based on the triazolo-pyridazine scaffold and evaluated their anticancer activity against various cell lines. The most potent compound exhibited an IC value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development.
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. Results showed that these compounds could significantly reduce neuronal death caused by oxidative stress, indicating their potential use in treating neurodegenerative diseases.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, including acrylamide linkages, heterocyclic cores, or pyrrolidine substituents. Key differences in substituents and core systems are highlighted:
Key Observations:
Core Heterocycles: The triazolo-pyridazine core in the target compound is distinct from imidazo-pyridines (13m) or β-carbolines (6g).
Substituent Effects : The (E)-furan-2-yl acrylamide group may confer π-π stacking capabilities, similar to the p-tolyl group in 5012 . Pyrrolidine substituents (target compound and 13m) enhance solubility and mimic natural ligands in kinase binding .
Biological Implications : Compounds with acrylamide moieties (e.g., 3e, 194) often exhibit covalent binding to cysteine residues in kinases, suggesting a plausible mechanism for the target compound .
Research Findings and Methodological Considerations
Similarity Assessment Methods
Structural similarity is commonly evaluated using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients . However, minor substituent changes (e.g., furan vs. phenyl) can drastically alter activity, as seen in "activity cliffs" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
